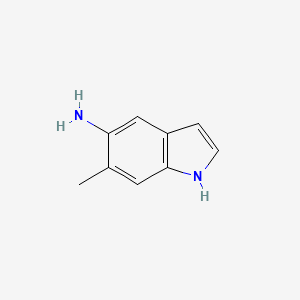

6-methyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCHRMJTEKSAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Methyl 1h Indol 5 Amine

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is highly reactive towards electrophiles, a characteristic stemming from the electron-donating nature of the nitrogen atom. In 6-methyl-1H-indol-5-amine, the presence of both an amino and a methyl group, which are electron-donating, further activates the benzene (B151609) portion of the indole nucleus towards electrophilic aromatic substitution. chim.it Such reactions typically proceed through a two-step mechanism: the initial attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For substituted indoles, the position of electrophilic attack is directed by the existing substituents. Both the amino and methyl groups are ortho, para-directing. Given their positions on the 6- and 5-carbons respectively, they synergistically activate the C4 and C7 positions of the indole ring.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-6-methyl-1H-indol-5-amine, 7-Nitro-6-methyl-1H-indol-5-amine |

| Bromination | Br₂, FeBr₃ | 4-Bromo-6-methyl-1H-indol-5-amine, 7-Bromo-6-methyl-1H-indol-5-amine |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-6-methyl-1H-indol-5-amine, 7-Alkyl-6-methyl-1H-indol-5-amine |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-Acyl-6-methyl-1H-indol-5-amine, 7-Acyl-6-methyl-1H-indol-5-amine |

Oxidation and Reduction Pathways of the Amine Functionality

The primary amine group of this compound is susceptible to oxidation. The selective oxidation of aromatic amines can be challenging, as it can lead to a variety of products including nitroso, nitro, and polymeric materials. acs.org The use of specific oxidizing agents and reaction conditions is crucial to control the outcome. For instance, in situ generated performic acid has been utilized for the selective oxidation of aromatic amines to their corresponding nitro compounds. acs.org

Conversely, while the amine group is already in its reduced state, the indole nucleus itself can be subjected to reduction under certain conditions, although this is less common for this specific compound.

| Transformation | Reagents and Conditions | Product |

| Oxidation | H₂O₂, Formic Acid | 6-Methyl-5-nitro-1H-indole |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 6-Methyl-1H-indol-5-diazonium chloride |

The diazotization of the primary amine to form a diazonium salt is a key transformation. This intermediate can then undergo various Sandmeyer or related reactions to introduce a wide range of substituents at the 5-position.

Reactions Involving the Methyl Substituent

While the methyl group on the indole ring is generally less reactive than the amine functionality or the indole nucleus itself, it can undergo reactions under specific conditions. For instance, radical halogenation could potentially occur at the benzylic position of the methyl group. However, such reactions are often less selective and may require specific radical initiators.

Derivatization via Alkylation and Acylation

The primary amine group of this compound readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the properties of the parent compound and are widely used in the synthesis of more complex molecules.

N-Alkylation: This involves the reaction of the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

N-Acylation: This is the reaction of the amine with an acylating agent such as an acid chloride or an acid anhydride. This reaction is typically faster than alkylation and results in the formation of an amide.

| Reaction | Reagent | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | N,6-Dimethyl-1H-indol-5-amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(6-Methyl-1H-indol-5-yl)acetamide |

Heterocyclic Ring Formation and Annulation Reactions

The bifunctional nature of this compound, possessing both a reactive indole nucleus and a primary amine, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Indole and benzothiazole (B30560) moieties are both significant in medicinal chemistry. researchgate.net The synthesis of indole-based benzothiazoles can be achieved through various strategies. One common approach involves the reaction of an aminothiophenol with a suitable indole derivative. In the context of this compound, it could potentially react with a reagent that introduces a sulfur-containing ortho-substituent, which could then cyclize to form a thiazole (B1198619) ring fused to the indole.

Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds with diverse biological activities. mdpi.com The synthesis of these structures often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com While direct synthesis from this compound is not a standard route, this indole derivative could be chemically modified to incorporate a pyrazole (B372694) or pyridine (B92270) precursor, which could then undergo cyclization to form the desired hybrid molecule. For instance, the amine group could be transformed into a pyrazole ring, which could then react with a suitable partner to form the fused pyridine ring. The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov

Thiazino[6,5-b]indole Derivative Synthesis

The synthesis of thiazino[6,5-b]indole derivatives from this compound represents a valuable transformation, leading to a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. While a direct, one-pot synthesis from this compound is not extensively documented, a plausible multi-step synthetic route can be proposed based on established organic reactions. This hypothetical pathway would involve the strategic introduction of a sulfur-containing moiety and subsequent cyclization to form the thiazine (B8601807) ring fused to the indole core.

A potential synthetic strategy could commence with the protection of the amino group of this compound, followed by electrophilic substitution at the C4 position of the indole ring. The introduction of a thiocyanate (B1210189) group or a related sulfur-containing functional group would be a key step. Subsequent chemical modifications would aim to generate a side chain capable of intramolecular cyclization to form the desired thiazino[6,5-b]indole scaffold. The final step would involve the deprotection of the amino group, if necessary.

The general reaction scheme for the construction of a thiazine ring on an indole core often involves the reaction of an ortho-amino-thioindole derivative with a suitable dielectrophile. In the context of this compound, this would necessitate the introduction of a thiol group at the C4 position. A possible sequence of reactions is outlined below:

Diazotization and Sandmeyer Reaction: The amino group at C5 can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a cyano group at this position.

Reduction and Thiol Introduction: The cyano group can be reduced to an aminomethyl group, and the adjacent C4 position could be functionalized with a thiol group through various methods, such as reaction with a sulfur electrophile after lithiation.

Cyclization: The resulting ortho-aminomethylthiol derivative of the indole could then be cyclized with a suitable carbonyl compound or its equivalent to form the thiazine ring.

The precise reaction conditions for each step would require careful optimization to achieve the desired product with good yield and purity. The following table summarizes the proposed key transformations in this hypothetical synthesis.

| Step | Transformation | Reagents and Conditions (Proposed) | Intermediate Product |

| 1 | Protection of the amino group | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, triethylamine (B128534) (TEA) | N-(6-methyl-1H-indol-5-yl)formamide |

| 2 | Introduction of a sulfur moiety at C4 | N-Bromosuccinimide (NBS) followed by sodium hydrosulfide (B80085) (NaSH) | 4-mercapto-6-methyl-1H-indol-5-amine derivative |

| 3 | Cyclization to form the thiazine ring | Reaction with a suitable dielectrophile, e.g., a dihaloalkane, in the presence of a base | Thiazino[6,5-b]indole derivative |

| 4 | Deprotection of the amino group | Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) | Final Thiazino[6,5-b]indole product |

It is important to note that this is a speculative pathway, and experimental validation would be necessary to confirm its feasibility.

Metal Complexation Studies Involving this compound Ligands

The presence of both a primary amino group and the nitrogen atom within the indole ring makes this compound an interesting candidate as a ligand in coordination chemistry. The lone pair of electrons on the amino nitrogen and the indole nitrogen can potentially coordinate with a variety of metal ions, leading to the formation of stable metal complexes. The study of such complexes is a growing area of research due to their potential applications in catalysis, materials science, and as therapeutic agents.

While specific metal complexation studies involving this compound as a ligand are not extensively reported in the literature, the coordination chemistry of related indole-amine derivatives provides valuable insights into its potential behavior. It is anticipated that this compound could act as a bidentate or a monodentate ligand, depending on the metal ion, the solvent system, and the reaction conditions.

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through the more basic amino group at the C5 position.

Bidentate Coordination: Chelation could occur involving both the amino nitrogen and the indole nitrogen, forming a stable five-membered ring with the metal ion. This mode of coordination would likely be favored due to the chelate effect.

The electronic properties of the indole ring system can also influence the coordination properties of the ligand. The electron-donating methyl group at the C6 position may subtly enhance the electron density on the indole nitrogen, potentially influencing its coordinating ability.

A variety of transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), are known to form stable complexes with nitrogen-containing heterocyclic ligands. The resulting complexes can exhibit diverse geometries, including square planar, tetrahedral, and octahedral, depending on the coordination number of the metal ion and the nature of other coordinating ligands.

The characterization of these potential metal complexes would involve a range of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To observe shifts in the N-H and C-N stretching frequencies upon coordination to the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.

X-ray Crystallography: To obtain precise information about the solid-state structure of the complex, including bond lengths and angles.

The following table presents a selection of representative metal complexes formed with indole-based ligands, illustrating the diversity of structures and coordination environments that could be anticipated for complexes of this compound.

| Metal Ion | Indole-based Ligand | Coordination Mode | Geometry of Complex |

| Copper(II) | 2-(1H-indol-3-yl)ethanamine | Bidentate (N, N') | Square planar |

| Nickel(II) | N-(1H-indol-3-ylmethyl)picolinamide | Tridentate (N, N, O) | Octahedral |

| Zinc(II) | Bis(1H-indol-2-ylmethyl)amine | Tridentate (N, N, N) | Tetrahedral |

| Palladium(II) | 2-(1H-indol-3-yl)-1,10-phenanthroline | Bidentate (N, N') | Square planar |

Further research into the synthesis and characterization of metal complexes of this compound would be valuable to fully understand its coordination chemistry and explore the potential applications of the resulting organometallic compounds.

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 6-methyl-1H-indol-5-amine and its derivatives, various NMR techniques, including ¹H NMR, ¹³C NMR, and advanced 2D NMR methods, provide comprehensive insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic, amine, and methyl protons.

The protons on the indole (B1671886) ring typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants are influenced by the position of the substituents. For instance, in the closely related isomer, 5-amino-6-methylindole, the proton signals are well-resolved, allowing for unambiguous assignment.

The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The indole N-H proton also gives a characteristic signal, often a broad singlet, in the downfield region (typically δ 8.0-8.5 ppm). The methyl (CH₃) group protons attached to the indole ring at position 6 would exhibit a singlet in the upfield region, typically around δ 2.2-2.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Aminoindole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.1 | t | ~2.5 |

| H-3 | ~6.4 | t | ~2.5 |

| H-4 | ~7.2 | d | ~8.5 |

| H-7 | ~6.9 | s | - |

| NH (Indole) | ~8.0 | br s | - |

| NH₂ (Amine) | ~3.5 | br s | - |

| CH₃ | ~2.3 | s | - |

Note: The data presented is based on typical chemical shifts for aminoindole derivatives and may vary for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound, each carbon atom in a unique chemical environment gives a distinct signal.

The aromatic carbons of the indole ring typically resonate in the range of δ 100-140 ppm. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atom bearing the amino group (C-5) and the carbon atom bearing the methyl group (C-6) will have their chemical shifts influenced by the electron-donating nature of these groups. The pyrrole (B145914) ring carbons (C-2 and C-3) have characteristic chemical shifts that help in their assignment. The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~111 |

| C-5 | ~140 |

| C-6 | ~125 |

| C-7 | ~115 |

| C-7a | ~135 |

| CH₃ | ~20 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, DEPT)

Advanced 2D NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to, confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. libretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure by observing correlations between different functional groups. For instance, correlations from the methyl protons to the C-5, C-6, and C-7 carbons would confirm the position of the methyl group.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to determine the multiplicity of carbon signals, distinguishing between CH, CH₂, and CH₃ groups. mdpi.com A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is invaluable for confirming the carbon assignments.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are powerful for the identification of functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The indole N-H group typically shows a sharp absorption band in the region of 3400-3500 cm⁻¹. The primary amine (NH₂) group will exhibit two characteristic stretching vibrations in the same region: an asymmetric stretch and a symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds in the indole ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amine group is typically found around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Amine N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amine N-H | Bending | 1600 - 1650 |

| Aromatic C-N | Stretching | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₀N₂), the molecular weight is 146.19 g/mol . rsc.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 146.

The fragmentation of indole derivatives often involves the cleavage of the pyrrole ring. For this compound, characteristic fragmentation pathways would include the loss of small neutral molecules or radicals. The presence of the amino group will also influence the fragmentation pattern. A common fragmentation for primary amines is the alpha-cleavage, leading to the formation of a stable iminium ion. The fragmentation of the indole ring can lead to the formation of a quinolinium-type ion. A prominent fragment might be observed at m/z 131, corresponding to the loss of a methyl radical (•CH₃). Further fragmentation could involve the loss of HCN from the pyrrole ring.

Table 4: Potential Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 146 | [M]⁺˙ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 119 | [M - HCN]⁺˙ |

| 92 | [M - HCN - CH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Column Chromatography are routinely employed in the study of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. In the context of indole derivatives, HPLC is utilized to assess the purity of synthesized compounds and to separate stereoisomers. For example, the enantiomeric ratio of chiral indole derivatives has been determined by HPLC analysis using a chiral stationary phase, such as a Daicel Chiralpak OZ-3 column. acs.org The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The components of the mixture are separated based on their differential interactions with the stationary phase.

Liquid chromatography is often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity in the analysis of heterocyclic aromatic amines. nih.govresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. researchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a sealed container with a solvent (eluent), which moves up the plate by capillary action. The different components of the sample travel at different rates, resulting in their separation. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions.

In the synthesis of 6-hydroxy indole derivatives, TLC was used to monitor the completion of the reaction. acs.org The progress of other reactions involving indole derivatives has also been monitored by TLC, with visualization of the separated spots achieved using short-wave ultraviolet light. rsc.org

The following table shows examples of Rf values for some indole derivatives.

| Compound | Eluent System (EtOAc/n-hexane) | Rf Value |

| 1-Phenyl-1H-indol-6-ol acs.org | 30:70 | 0.24 |

| 1-Cyclopentyl-1H-indol-6-ol acs.org | 20:80 | 0.43 |

| 1-Cyclohexyl-1H-indol-6-ol acs.org | 20:80 | 0.42 |

| 1-(2-Bromoethyl)-1H-indol-6-ol acs.org | 30:70 | 0.5 |

Column chromatography is a widely used method for the purification of chemical compounds from mixtures. rsc.org The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture are separated based on their differential adsorption to the stationary phase and are collected in fractions as they exit the column.

In the synthesis of 6-hydroxy indoles, the reaction mixture was purified by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate (B1210297) and n-hexane as the eluent to obtain the pure products. acs.org Flash chromatography, a variation of column chromatography that uses pressure to speed up the flow of the eluent, is also commonly used for the purification of indole derivatives. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

The following table presents crystallographic data for some indole derivatives, illustrating the type of information obtained from X-ray crystallography.

| Compound | 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole nih.gov | 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- acs.orgrsc.orgbiosynth.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |

| Molecular Formula | C₁₉H₁₈N₂O₂ | Not explicitly stated |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 9.4446 (5) | 5.9308 (2) |

| b (Å) | 19.5625 (8) | 10.9695 (3) |

| c (Å) | 8.6657 (5) | 14.7966 (4) |

| α (°) | 90 | 100.5010 (10) |

| β (°) | 98.903 (4) | 98.6180 (10) |

| γ (°) | 90 | 103.8180 (10) |

| Volume (ų) | 1581.78 (14) | 900.07 (5) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of the elements are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure.

The structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride (B599025) was confirmed by elemental analysis, which provided the percentages of carbon, hydrogen, chlorine, and nitrogen. mdpi.com Similarly, the chemical formula of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one was established through elemental analysis, which was in good agreement with the high-resolution mass spectrometry data. mdpi.com

The table below shows the results of elemental analysis for some indole derivatives.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride mdpi.com | C₉H₁₄Cl₂N₂ | C | 48.88 | 48.25 |

| H | 6.38 | 6.43 | ||

| Cl | 32.07 | 31.96 | ||

| N | 12.67 | 12.95 | ||

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one mdpi.com | C₂₅H₁₉N₃O | C | 79.55 | Not specified |

| H | 5.07 | Not specified | ||

| N | 11.13 | Not specified |

Biological Activity and Mechanistic Investigations of 6 Methyl 1h Indol 5 Amine Derivatives

Enzyme and Receptor Modulatory Activities

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. Derivatives of 6-methyl-1H-indol-5-amine have been specifically engineered to modulate the activity of enzymes critical to neurological and other diseases.

Kinase Inhibition Mechanisms

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The indole scaffold serves as a versatile template for designing potent kinase inhibitors. nih.gov Derivatives of this compound have been developed as potent inhibitors of several kinases, including Checkpoint kinase 1 (Chek1), a key regulator of the DNA damage response.

Through X-ray co-crystallography, it was hypothesized that substituting the C6 position of the indolylquinolinone core could enhance binding affinity for the Chek1 kinase. drugbank.com This position accesses a hydrophobic region within the kinase's active site. Following this hypothesis, an efficient synthesis for 6-bromo-3-indolyl-quinolinone was developed, allowing for rapid optimization of potency through various substitutions at the C6 position. drugbank.com This strategic modification led to the identification of low nanomolar Chek1 inhibitors. drugbank.com The general mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby interrupting the signaling cascade. nih.gov

| Compound Class | Target Kinase | Reported Activity | Reference |

|---|---|---|---|

| 6-Substituted Indolylquinolinones | Chek1 | Low nanomolar IC50 values | drugbank.com |

| Indolyl-Hydrazones | General Kinase Receptors | Potent inhibition, leading to apoptosis in MCF-7 cells | nih.gov |

| Pyrimido[5,4-b]indol-4-amines | CK1δ/ε, DYRK1A | Micromolar and submicromolar IC50 values | mdpi.com |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane responsible for the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576). scbt.com Its inhibition can raise dopamine levels, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com

Derivatives based on the indol-5-amine structure have been identified as highly potent and selective inhibitors of MAO-B. nih.govresearchgate.net For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was found to be a noteworthy MAO-B inhibitor with a competitive mode of action, demonstrating an inhibition constant (Ki) of 94.52 nM. researchgate.net Kinetic studies confirm that these indole derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme, directly competing with the natural substrate. researchgate.net This competitive and reversible inhibition is often considered advantageous, potentially leading to fewer side effects compared to irreversible inhibitors. nih.gov The selectivity for MAO-B over the MAO-A isoform is a critical feature, as MAO-A inhibition is associated with undesirable side effects like the "cheese effect." researchgate.net

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 | >100 | >120 | Competitive | researchgate.net |

| Compound 4b (indole-based) | 1.65 | >100 | >60 | Not Specified | researchgate.net |

| Ellagic Acid Derivative 3 | 7.27 | >100 | >13.7 | Reversible | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase)

According to the cholinergic hypothesis, the cognitive decline in Alzheimer's disease is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.net Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft. nih.gov Therefore, inhibiting AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.govnih.gov

The indole scaffold has proven to be a valuable core for the design of effective AChE inhibitors. nih.govtandfonline.com Indole-based derivatives can interact with the active site of AChE, which is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Some indole derivatives have shown potent, reversible, and competitive inhibition of AChE. nih.gov For example, certain ellagic acid derivatives containing an indole-like core structure effectively inhibited AChE with IC50 values in the low micromolar range and were found to be reversible and competitive inhibitors. nih.gov Furthermore, some indole derivatives have demonstrated dual-inhibitory action, targeting both AChE and MAO-B, which could offer a multifaceted therapeutic approach for neurodegenerative diseases. nih.gov

| Compound Class/Name | AChE IC50 (µM) | Reference |

|---|---|---|

| Indole-based sulfonamide (analog 9) | 0.15 | tandfonline.com |

| Indole amine 25 | 4.28 | rsc.org |

| Indole amine 24 | 4.66 | rsc.org |

| 3,3',4-tri-O-methylellagic acid (4) | 10.7 | nih.gov |

| Indole-isoxazole carbohydrazide (B1668358) (5d) | 29.46 | nih.gov |

Antiproliferative and Anticancer Mechanisms

In addition to their neuromodulatory effects, derivatives of this compound have been extensively studied for their anticancer properties. These compounds employ multiple mechanisms to halt the growth and spread of cancer cells.

Inhibition of Tumor Cell Proliferation in Specific Cancer Cell Lines

Derivatives of the indole scaffold have demonstrated significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines, including breast (MDA-MB-231, MCF-7), cervical (HeLa), and colon (HT-29) cancer lines. researchgate.netmdpi.com

The mechanisms underlying this antiproliferative activity often involve the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.com For example, one study found that an indole-aryl amide derivative caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 colon cancer cells. mdpi.com Another series of indolyl-hydrazones showed potent cytotoxicity against the MCF-7 breast cancer cell line, with the most active compound significantly enhancing cell death compared to untreated controls. nih.gov The activity of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Isatin/Thiosemicarbazone Hybrid (3) | MCF-7 | Data indicates significant cytotoxicity | researchgate.net |

| Isatin/Thiosemicarbazone Hybrid (3) | MDA-MB-231 | Data indicates significant cytotoxicity | researchgate.net |

| Indole-aryl amide (5) | HT-29 | Noteworthy selectivity and activity | mdpi.com |

| Indolyl-Hydrazone (5) | MCF-7 | 2.73 | nih.gov |

| Indolyl-Hydrazone (8) | MCF-7 | 4.38 | nih.gov |

| Indolyl-Hydrazone (12) | MCF-7 | 7.03 | nih.gov |

| Indenopyrimidine-2,5-dione (30) | MCF-7 (ER+) | Potent activity reported | nih.gov |

G-Quadruplex Binding and c-Myc Regulation

A novel and sophisticated anticancer mechanism for indole derivatives involves their interaction with non-canonical DNA structures known as G-quadruplexes (G4). nih.gov These structures can form in guanine-rich regions of the genome, such as the promoter regions of oncogenes like c-Myc. nih.govnih.gov The c-Myc oncogene is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation. nih.gov

Induction of Cell Cycle Arrest (Sub-G1/G1 Phase)

A key mechanism for the anticancer potential of indole derivatives is their ability to halt cell cycle progression, a critical process for tumor growth. nih.govmdpi.com Studies on various indole-based compounds demonstrate a capacity to induce cell cycle arrest, frequently in the G1 or G2/M phases. nih.govnih.gov For instance, the indole derivative Indole-3-carbinol has been shown to induce G1 cell cycle arrest in prostate cancer cells. researchgate.net This is achieved by up-regulating CDK inhibitors like p21 and p27, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. researchgate.net Similarly, 3,3'-Diindolylmethane (DIM), another indole derivative, causes a dose-dependent increase in the percentage of HT-29 human colon cancer cells in the G1 and G2/M phases. nih.gov This effect is mediated by a reduction in the activity of CDK2 and CDC2, along with decreased protein levels of cyclins A and D1. nih.gov

Some synthetic 2,3-arylpyridylindole derivatives exhibit a biphasic effect, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells. nih.gov The G0/G1 arrest is activated through the JNK/p53/p21 pathway. nih.gov In human ovarian cancer cells, certain indole derivatives have been found to cause an accumulation of cells in the G0/G1 phase. mdpi.com This targeted interruption of the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting proliferation. mdpi.comfrontiersin.org

| Indole Derivative | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Indole-3-carbinol (I3C) | PC-3 (Prostate Cancer) | G1 phase arrest | Up-regulation of p21 and p27 CDK inhibitors. researchgate.net |

| 3,3'-Diindolylmethane (DIM) | HT-29 (Colon Cancer) | G1 and G2/M phase arrest | Reduced CDK2 and CDC2 activity; increased p21 and p27 levels. nih.gov |

| 2,3-Arylpyridylindoles | A549 (Lung Cancer) | G0/G1 arrest (low conc.) G2/M arrest (high conc.) | Activation of JNK/p53/p21 pathway (G0/G1); Akt signaling inhibition (G2/M). nih.gov |

| 28-Indole-betulin Derivatives | MCF-7 (Breast Cancer) | G1 phase arrest | Prevents entry into the S phase. mdpi.com |

Modulation of Intracellular Reactive Oxygen Species (ROS)

Indole derivatives can exert anticancer effects by modulating the intracellular redox environment. nih.gov Specifically, compounds such as Indole-3-carbinol have been shown to increase the expression of reactive oxygen species (ROS) in lung cancer cells. nih.gov Elevated ROS levels can induce oxidative stress, leading to cellular damage and the activation of apoptosis-related signals. nih.govfrontiersin.org This mechanism contributes to the programmed cell death of cancer cells. The modulation of ROS is a recognized strategy for anticancer agents, as tumor cells often have higher baseline levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress. researchgate.net

Tubulin Polymerization Inhibition

A significant mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a pivotal role in cell division. nih.gov Agents that interfere with tubulin function can block mitosis and lead to apoptotic cell death. nih.govnih.gov

Numerous synthetic indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed key features for this activity. For example, replacing the B-ring of Combretastatin A-4 with an N-methyl-5-indolyl moiety can restore potent tubulin polymerization inhibition and cytotoxicity when specific substitutions are made at the indole 3-position. researchgate.net In another study, 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 value of 0.58 µM. nih.gov

| Derivative Class | Key Structural Feature | Inhibitory Activity (IC50) | Binding Site |

|---|---|---|---|

| 6- and 7-heterocyclyl-1H-indoles | Heterocyclic ring at position 6 or 7 | Potent, e.g., 0.58 ± 0.06 µM (compound 1k) | Colchicine site. nih.gov |

| 2,3-Arylpyridylindoles | Aryl and pyridyl groups at positions 2 and 3 | Effective in vitro inhibition | Colchicine site. nih.gov |

| Indole-benzimidazole hybrids | Hybrid structure targeting ER-α | Not specified for tubulin directly | Mechanism involves ER-α targeting. sci-hub.se |

| Indole-3-glyoxamide derivatives | Glyoxamide at position 3 | Potent inhibition | Multiple targets including tubulin. sci-hub.se |

Antimicrobial Properties and Related Mechanisms

The indole scaffold is a key component in a variety of compounds exhibiting significant antimicrobial activity against a broad spectrum of pathogens, including drug-resistant strains. nih.govnih.gov

Antibacterial Activity Against Specific Bacterial Strains (e.g., Escherichia coli, Pseudomonas, Serratia, Bacillus cereus, Staphylococcus aureus)

Indole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, certain ciprofloxacin-indole hybrids show potent antibacterial properties with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL against strains of Staphylococcus aureus and Escherichia coli. nih.gov One hybrid compound emerged as particularly active, with an MIC of 0.0625 μg/mL against a clinical S. aureus strain, a potency four-fold greater than ciprofloxacin (B1669076) itself. nih.gov

Other studies have shown that tris(1H-indol-3-yl)methylium exhibits broad-spectrum activity, inhibiting Gram-positive bacteria like Bacillus cereus and S. aureus at MICs between 1–16 µg/mL and Gram-negative bacteria such as E. coli at higher concentrations (32–128 µg/mL). mdpi.com Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic activity against S. aureus and enhanced activity against E. coli. nih.gov The presence and position of halogen atoms on the indole ring can be critical for the efficacy of these compounds. nih.govresearchgate.net

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Ciprofloxacin-indole hybrid (8b) | Staphylococcus aureus CMCC 25923 | 0.0625. nih.gov |

| Escherichia coli | 0.5-8. nih.gov | |

| Tris(1H-indol-3-yl)methylium | Bacillus cereus | 1-16. mdpi.com |

| Escherichia coli | 32-128. mdpi.com | |

| 1-Methylindole-3-carboxaldehyde hydrazone (Comp. 8) | Methicillin-resistant S. aureus (MRSA) | 6.25. znaturforsch.com |

| 6-Bromoindolglyoxylamide polyamine (Comp. 3) | Pseudomonas aeruginosa | Antibiotic enhancing properties. nih.gov |

Antifungal Activity Against Specific Fungal Strains (e.g., Aspergillus niger, Candida albicans)

Derivatives of indole are also recognized for their antifungal properties. nih.govresearchgate.net Studies evaluating 1-(1H-indol-3-yl) derivatives showed fungicidal activity against standard and clinical isolates of Candida species and the fungus Aspergillus niger. nih.govresearchgate.net The activity was observed at concentrations ranging between 0.250 and 1 mg/mL. nih.govresearchgate.net The addition of substituents on the indole ring or on a side chain was found to play an important role in modulating the antifungal activity. nih.gov

In other research, 1-methylindole-3-carboxaldehyde hydrazone derivatives were tested against Candida albicans, with some compounds showing moderate activity with an MIC value of 3.125 μg/ml. znaturforsch.com A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives also exhibited promising antifungal activity. researchgate.net These findings highlight the potential of the indole scaffold in the development of new agents to combat fungal infections. ijbpsa.com

Interaction with DNA Gyrase

A primary mechanism for the antibacterial action of some indole-based compounds is the inhibition of DNA gyrase. oup.comoup.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. oup.com It consists of two subunits, GyrA and GyrB, and introduces negative supercoils into DNA in an ATP-dependent process. oup.comoup.com

Several indole-containing inhibitors have been found to specifically target the GyrB subunit, which contains the ATPase domain responsible for ATP binding and hydrolysis. oup.comoup.com By binding to the ATP-binding pocket of GyrB, these inhibitors block the enzyme's activity, preventing DNA supercoiling and leading to bacterial cell death. nih.gov This mechanism is distinct from that of quinolone antibiotics, which target the GyrA subunit. nih.gov The development of indole-based inhibitors targeting GyrB is a promising strategy to overcome fluoroquinolone resistance. bohrium.com

Anti-inflammatory Pathways

Derivatives of the indole nucleus, a core structure of this compound, have been extensively investigated for their anti-inflammatory properties. Research indicates that these compounds often exert their effects by modulating key enzymatic and signaling pathways involved in the inflammatory response. A primary mechanism of action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov

Studies on various N-substituted indole derivatives have demonstrated their potential as inhibitors of the COX-2 enzyme. nih.gov For instance, in a series of synthesized indole derivatives, certain compounds were identified as potent inhibitors of COX-2, showing significant activity in both acute and chronic models of inflammation, such as the carrageenan-induced paw edema and formalin-induced inflammation methods. nih.gov Similarly, a series of novel 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles exhibited significant anti-inflammatory activities. bamu.ac.in

Beyond COX inhibition, some indole derivatives have been shown to target other inflammatory mediators. N-methylsulfonyl-indole derivatives, for example, have demonstrated inhibitory effects not only on COX-1 and COX-2 but also on 5-lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes. nih.gov Certain compounds in this class also showed a high capacity to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. nih.gov Another critical pathway implicated is the nuclear factor κB (NF-κB) signaling pathway. mdpi.com The inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity has been identified as a mechanism for the anti-inflammatory action of certain heterocyclic compounds containing scaffolds similar to indole derivatives. mdpi.com The well-known indole derivative melatonin (B1676174) is also noted for its anti-inflammatory effects, which are thought to be mediated through its interaction with MT1 and MT2 receptors on immunocompetent cells. wikipedia.org

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| N-substituted Indole Derivatives | COX-2 Inhibition | Compound 12c identified as the most potent inhibitor in the series. | nih.gov |

| N-substituted Indole Derivatives | Carrageenan-induced paw edema | Compound 12c showed significant activity against acute inflammation. | nih.gov |

| N-substituted Indole Derivatives | Formalin-induced inflammation | Compound 13b was found to be the most potent against chronic inflammation. | nih.gov |

| N-methylsulfonyl-indole Derivatives | COX-1/COX-2/5-LOX Inhibition | Compounds 4d, 4e, 5b, and 5d demonstrated the highest anti-inflammatory activity. | nih.gov |

Antiviral Properties

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with potent antiviral activity against a wide range of viruses. nih.govfrontiersin.org Derivatives have been developed to target various DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and influenza virus. frontiersin.orgnih.govnih.gov

Research into specific indole derivatives has yielded promising results. For example, a 6-methyl analog of a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative emerged as a powerful inhibitor of the HCV genotype 1b, with an IC₅₀ value of 2 nM. nih.gov Other studies have focused on broad-spectrum antiviral agents. A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent activity against several RNA viruses, including influenza A, HCV, and Coxsackievirus B3, as well as the DNA virus Hepatitis B Virus (HBV). nih.gov Specifically, compounds designated as 3f and 3g were effective at low micromolar concentrations against this panel of viruses. nih.gov

The mechanisms of antiviral action are diverse. For some derivatives, structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing substituents on the aromatic ring enhances antiviral activity against RNA viruses. nih.gov In the context of influenza, an indole-containing derivative of a closo-decaborate anion was found to completely inhibit viral replication in vitro, with in silico studies suggesting it may act as a blocker of the M2 ion channel. nih.gov Furthermore, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested, showing activity against HSV-1, HSV-2, and Coxsackie B4 virus. researchgate.net The indole core is a common feature in many natural products with antiviral properties and continues to be a critical pharmacophore in the development of new antiviral medications. frontiersin.org

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 6-Methyl analog of 2-phenyl-tetrahydro-1H-indole | Hepatitis C Virus (gt 1b) | IC₅₀ | 2 nM | nih.gov |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 Integrase | IC₅₀ | 1.4 µM | frontiersin.org |

| Indole derivative IV | Hepatitis C Virus | EC₅₀ | 1.16 µM | frontiersin.org |

| Indole derivative V | Hepatitis C Virus | EC₅₀ | 0.6 µM | frontiersin.org |

| Benzo-heterocyclic amine 3f | Influenza A, HCV, Cox B3, HBV | IC₅₀ | 3.21–5.06 µM | nih.gov |

| Benzo-heterocyclic amine 3g | Influenza A, HCV, Cox B3, HBV | IC₅₀ | 0.71–34.87 µM | nih.gov |

Antioxidant Activity

Indole derivatives are known to possess significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging activity assay and the ferric ions (Fe³⁺) reducing antioxidant power (FRAP) assay. researchgate.netresearchgate.net

The chemical structure of indole derivatives plays a crucial role in their antioxidant potential. Studies have indicated that the presence of an N-H group is important, and the antioxidant effect can correlate with the dissociation energies of this bond. researchgate.net For instance, while indole itself may not show strong activity, the introduction of a hydroxyl group, as in 5-hydroxyindole, can render the molecule a potent antioxidant. researchgate.net Furthermore, the addition of other substituents, such as chloro and methyl groups, to an indolyl-oxadiazole structure has been shown to enhance both antimicrobial and antioxidant activities. researchgate.net

The mechanism of action for these compounds involves protecting against oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov This can occur through direct scavenging of radicals or by activating the body's endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). wikipedia.orgnih.gov For example, melatonin, a well-known endogenous indole, is a powerful antioxidant that not only directly neutralizes free radicals but also stimulates the expression of these critical antioxidant enzymes. wikipedia.org Research on synthesized N-substituted indole derivatives has identified specific compounds that exhibit potent antioxidant activity comparable to the standard antioxidant ascorbic acid in DPPH and reducing power assays. nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Indole Derivative Series

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives | Radical Scavenging, FRAP | Compounds with chloro and methyl substituents exhibited better activity. | researchgate.net |

| N-substituted Indole Derivatives | DPPH, Reducing Power Assay | Compounds 11a and 12c were found to be the most potent in the series. | nih.govresearchgate.net |

| N-methylsulfonyl-indole Derivatives | DPPH Radical Scavenging | The synthesized compounds were evaluated and showed antioxidant activity. | nih.gov |

Computational and Theoretical Studies of 6 Methyl 1h Indol 5 Amine and Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id This method is widely used to understand the interactions between small molecules, such as 6-methyl-1H-indol-5-amine analogs, and their biological targets, typically proteins or enzymes.

In studies involving indole (B1671886) derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. For instance, docking studies on various N-substituted indole derivatives have been performed to evaluate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net These simulations help in understanding how the indole scaffold and its substituents fit into the active site of the target protein. The binding energy, calculated during docking, provides an estimate of the affinity of the ligand for the protein. For example, in a study of indole-based Schiff bases, molecular docking revealed that specific derivatives engage in stable hydrogen bonding and π–π stacking interactions with key amino acid residues within the active site of α-glucosidase. mdpi.com Similarly, docking simulations of indole derivatives with the serotonin (B10506) transporter (SERT) have shown that specific substitutions on the indole ring are crucial for optimal binding. nih.gov

The results of molecular docking are often presented in tables that summarize the binding energies and key interactions for a series of compounds.

Table 1: Illustrative Molecular Docking Data for Indole Analogs against a Hypothetical Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog 1 | -8.5 | TYR121, TRP84, PHE288 |

| Analog 2 | -9.2 | TYR121, SER286, TRP334 |

| Analog 3 | -7.9 | PHE288, TRP84 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For indole derivatives, DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an important parameter for determining the chemical reactivity and stability of a molecule.

DFT studies on substituted indoles have shown that the nature and position of substituents significantly influence the electronic properties of the indole ring. rsc.org For example, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy, increasing its electron affinity. rsc.org These calculations are crucial for understanding the reactivity of compounds like this compound.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for calculations on organic molecules due to its balance of accuracy and computational cost. nih.gov The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding. researchgate.net

This combination, B3LYP/6-31G(d,p), has been successfully used to calculate the geometries, vibrational frequencies, and electronic properties of various indole derivatives. nih.govresearchgate.net For instance, studies have used this level of theory to optimize the ground-state geometries of indole compounds before performing further calculations like molecular docking or predicting spectral properties. researchgate.net The choice of this method is often justified by its good performance in reproducing experimental data for similar organic molecules. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR studies by quantifying the relationship between molecular descriptors and activity.

For indole derivatives, computational SAR analyses can reveal which structural features are important for a particular biological effect. nih.gov This involves generating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a series of analogs and then using statistical methods to correlate these descriptors with their measured biological activities. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of indole derivatives targeting the serotonin transporter identified key steric and electrostatic features that are critical for high-affinity binding. nih.gov Such studies provide a rationale for the observed activities of existing compounds and guide the design of new, more potent analogs.

Prediction of Biological Activity through Computational Models

Computational models, particularly those based on QSAR and machine learning, are increasingly used to predict the biological activity of novel compounds. nih.gov These models are built using datasets of compounds with known activities and can screen large virtual libraries of molecules to identify promising candidates for synthesis and testing.

For indole derivatives, various computational models have been developed to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netchula.ac.th For example, a recent study developed a machine learning model to predict the anticancer activity of indole derivatives, identifying key molecular descriptors such as topological polar surface area (TopoPSA) and electronic properties as being crucial for potent activity. nih.gov These predictive models can accelerate the drug discovery process by prioritizing compounds with a higher likelihood of success. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to investigate the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of flexible molecules.

For indole analogs, MD simulations can provide insights into the dynamic behavior of the ligand in the binding site of a target protein. nih.gov These simulations can reveal whether the interactions observed in the static docking pose are maintained over time and can identify important conformational changes in both the ligand and the protein upon binding. For example, MD simulations have been used to confirm the stable binding of indole-based inhibitors to their target enzymes, providing a more dynamic and realistic picture of the ligand-receptor interaction than that offered by docking alone. mdpi.comnih.gov This detailed understanding of the binding dynamics is invaluable for the rational design of improved inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-1H-indol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves indole ring functionalization. For example:

- Reductive amination : Reacting 6-methyl-1H-indol-5-one with ammonia or amines under reducing conditions (e.g., NaBH₃CN) .

- Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling to introduce the amine group at the 5-position .

Optimization requires adjusting catalysts (e.g., Pd(OAc)₂ for coupling), temperature (80–120°C), and solvent polarity (DMF or toluene). Purity is assessed via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6 and amine at C5). Aromatic protons in indole resonate at δ 6.8–7.5 ppm .

- Chromatography : HPLC with UV detection (λ ~280 nm for indole derivatives) to assess purity (>95%) .

- Mass spectrometry : ESI-MS to confirm molecular weight (theoretical: 146.19 g/mol) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group.

- Use amber vials to avoid photodegradation, common in indole derivatives .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the methyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

- Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Systematic review : Follow COSMOS-E guidelines to aggregate data from heterogeneous studies. Use PRISMA flow diagrams for transparency .

- Meta-analysis : Statistically harmonize results (e.g., random-effects models) to account for variability in assay conditions (e.g., IC₅₀ values from different cell lines) .

- Dose-response reanalysis : Replot raw data to identify non-linear trends or threshold effects .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., halogenation at C4 or ethyl groups at N1) and compare bioactivity .

- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity .

- Enzyme inhibition assays : Test analogs against MAO-A/MAO-B isoforms to identify selectivity drivers .

Q. How can researchers investigate the metabolic fate of this compound in vitro?

- Methodological Answer :

- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect Phase I metabolites (e.g., hydroxylation at C3) .

- CYP inhibition screening : Test against CYP1A2/CYP2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .

- Reaction phenotyping : Use isoform-specific chemical inhibitors (e.g., furafylline for CYP1A2) to identify primary metabolizing enzymes .

Methodological Notes

- Key References : (enzyme interactions), 7 (computational modeling), 8 (systematic reviews), and 19 (synthesis/stability) were prioritized for methodological rigor.

- Advanced Techniques : Emphasis on integrating computational and experimental validation to address complex research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.